4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid
Description
4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core substituted with a chloro and methoxy group on the phenyl ring
Properties
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-9-3-5-12(15)11(7-9)8-2-4-10(14(17)18)13(6-8)16(19)20/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZVSYNQBWXNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691036 | |
| Record name | 2'-Chloro-5'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-00-3 | |
| Record name | 2'-Chloro-5'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid typically involves a multi-step process:
Halogenation: The addition of a chlorine atom to the phenyl ring.
Each step requires specific reaction conditions, such as the use of concentrated nitric acid for nitration, chlorine gas or a chlorinating agent for halogenation, and methanol in the presence of a catalyst for methoxylation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions is crucial to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the nitro group.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chloro group under basic conditions.
Major Products
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: The primary product is 4-(2-Chloro-5-methoxyphenyl)-2-aminobenzoic acid.
Substitution: Depending on the nucleophile, products can vary widely, including hydroxyl or amino derivatives.
Scientific Research Applications
4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-5-methoxyphenyl)-2-aminobenzoic acid: A reduced form of the compound with different reactivity.
2-Chloro-5-methoxybenzoic acid: Lacks the nitro group, resulting in different chemical properties.
4-Nitrobenzoic acid: Lacks the chloro and methoxy groups, leading to different reactivity and applications.
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